Product packaging for Rosuvastatin EP Impurity A T-Butyl Ester(Cat. No.:)

Rosuvastatin EP Impurity A T-Butyl Ester

Cat. No.: B13844863
M. Wt: 595.7 g/mol
InChI Key: FRRVCWOXOGDOIJ-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Impurity Control in Active Pharmaceutical Ingredients (APIs)

The control of impurities in APIs is a fundamental principle of pharmaceutical quality assurance. Impurities, which are any components of a drug substance that are not the chemical entity defined as the API, can impact the quality, safety, and efficacy of the final drug product. scirp.org Even at trace levels, certain impurities can be toxic, while others may be pharmacologically active and contribute to unintended side effects. The stability of a drug product can also be compromised by the presence of impurities, potentially leading to a shorter shelf life and reduced therapeutic benefit.

Regulatory authorities, such as the International Council for Harmonisation (ICH), have established stringent guidelines that necessitate the identification, characterization, and control of impurities within acceptable limits. This rigorous oversight ensures that the benefits of a medication outweigh any potential risks associated with the presence of these unwanted substances.

Classification of Pharmaceutical Impurities and their Origins

Pharmaceutical impurities are broadly categorized based on their chemical nature and origin. The primary classifications are organic impurities, inorganic impurities, and residual solvents. Their origins can be traced back to various stages of the manufacturing process and the stability of the drug substance over time.

Process-related impurities are substances that are formed or introduced during the synthesis, purification, and storage of an API. These can include:

Starting materials and intermediates: Unreacted precursors from the synthetic pathway.

By-products: Formed from side reactions that occur concurrently with the main synthesis.

Reagents, ligands, and catalysts: Chemicals used to facilitate the synthesis that are not completely removed.

The specific profile of process-related impurities is often unique to the synthetic route employed by a manufacturer.

Degradation-related impurities arise from the chemical breakdown of the API over time due to factors such as exposure to light, heat, moisture, or interaction with excipients in the final formulation. These impurities are a key focus of stability studies, which are designed to ensure the drug product remains safe and effective throughout its shelf life.

Overview of Rosuvastatin (B1679574) Calcium and its Comprehensive Impurity Profile

Rosuvastatin Calcium is a widely prescribed medication belonging to the statin class of drugs, which are used to lower cholesterol and prevent cardiovascular disease. It functions as a competitive inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. derpharmachemica.com

The synthesis of Rosuvastatin is a multi-step process, and as with any complex chemical synthesis, there is the potential for the formation of various process-related impurities. derpharmachemica.com Furthermore, Rosuvastatin can degrade under certain conditions, leading to the formation of degradation products. The European Pharmacopoeia (EP) lists several potential impurities for Rosuvastatin, including Impurity A, B, C, and D, among others. nih.gov A comprehensive impurity profile of Rosuvastatin is crucial for ensuring its quality and safety.

Academic Research Imperatives for Specific Impurities: The Case of Rosuvastatin EP Impurity A T-Butyl Ester

The focus of this article, this compound, is a specific process-related impurity associated with the synthesis of Rosuvastatin. Its full chemical name is (3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(2-hydroxy-2-methylpropylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic acid t-butyl ester.

The academic and industrial research imperative for studying specific impurities like this one is multi-faceted:

Process Understanding and Optimization: The presence and quantity of this impurity can provide valuable insights into the efficiency and control of the manufacturing process. By monitoring its formation, chemists can optimize reaction conditions to minimize its generation, leading to a purer final product.

Analytical Method Development: The availability of well-characterized impurity reference standards, such as this compound, is essential for the development and validation of analytical methods used for quality control. synzeal.com These methods must be able to accurately detect and quantify impurities to ensure they are within the acceptable limits set by regulatory bodies.

Safety and Toxicology: Although process-related impurities are typically present at low levels, it is important to understand their potential toxicological effects. Research into the synthesis and characterization of these impurities allows for toxicological assessments to be performed if necessary.

Regulatory Compliance: A thorough understanding of the impurity profile, including the identification and control of specific impurities like the t-butyl ester of Impurity A, is a critical component of regulatory submissions for new drug applications.

The following table provides the key identification details for this compound:

IdentifierValue
Chemical Name (3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(2-hydroxy-2-methylpropylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic acid t-butyl ester
CAS Number 1714147-49-5
Molecular Formula C29H42FN3O7S
Molecular Weight 595.7 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H42FN3O7S B13844863 Rosuvastatin EP Impurity A T-Butyl Ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H42FN3O7S

Molecular Weight

595.7 g/mol

IUPAC Name

tert-butyl (Z)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C29H42FN3O7S/c1-18(2)25-23(14-13-21(34)15-22(35)16-24(36)40-28(3,4)5)26(19-9-11-20(30)12-10-19)32-27(31-25)33(8)41(38,39)17-29(6,7)37/h9-14,18,21-22,34-35,37H,15-17H2,1-8H3/b14-13-

InChI Key

FRRVCWOXOGDOIJ-YPKPFQOOSA-N

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C\C(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C)(C)O

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C)(C)O

Origin of Product

United States

Elucidation of Formation Mechanisms for Rosuvastatin Ep Impurity a T Butyl Ester

Synthetic Pathways of Rosuvastatin (B1679574) Leading to Ester Impurities

The multi-step synthesis of Rosuvastatin is complex and often involves the use of protecting groups to prevent unwanted side reactions. The presence of t-butyl ester functionalities in key intermediates is a common strategy, which inadvertently creates opportunities for the formation of related impurities.

In many synthetic routes for Rosuvastatin, the carboxylic acid moiety of the heptenoic acid side chain is protected as a tert-butyl ester. nih.govscirp.org This protecting group serves several crucial functions. It prevents the carboxylic acid from participating in undesired reactions during preceding steps, such as reduction or Wittig reactions. scirp.orgresearchgate.net The bulky nature of the t-butyl group also offers steric hindrance, which can influence the stereoselectivity of certain reactions. google.comgoogleapis.com Furthermore, the t-butyl ester enhances the solubility of synthetic intermediates in organic solvents, facilitating easier handling and purification during the manufacturing process. nbinno.com

The final stages of Rosuvastatin synthesis involve the deprotection, or hydrolysis, of the Rosuvastatin tert-butyl ester intermediate to yield the active carboxylic acid. google.comwjpmr.com This step is typically carried out under basic conditions, for instance, using sodium hydroxide (B78521) in a suitable solvent mixture. google.comgoogleapis.com If this hydrolysis reaction does not proceed to completion, residual amounts of the Rosuvastatin tert-butyl ester will remain in the reaction mixture. googleapis.com This unreacted intermediate is structurally identical to the impurity . Factors such as insufficient reaction time, suboptimal temperature, or inadequate concentration of the base can all contribute to incomplete deprotection, leading to the carryover of this impurity into the final product. googleapis.com

Table 1: Factors Affecting Deprotection Efficiency

ParameterImpact on DeprotectionPotential Outcome
Reaction Time Insufficient time leads to incomplete hydrolysis.Higher levels of residual t-butyl ester.
Temperature Suboptimal temperatures can slow the reaction rate.Incomplete conversion to Rosuvastatin acid.
Base Concentration Inadequate base may not fully drive the reaction.Presence of unhydrolyzed ester impurity.
Solvent System Poor solubility of reactants can hinder the reaction.Non-homogenous reaction leading to incomplete deprotection.

During the condensation steps in Rosuvastatin synthesis, such as the Wittig or Horner-Wadsworth-Emmons reaction, side reactions can occur. While the primary goal is to form the carbon-carbon double bond of the heptenoate side chain, other reactive sites on the molecule can sometimes interfere. scirp.orgresearchgate.net The use of sterically hindered esters, like the t-butyl ester, is favorable as it can minimize side reactions such as the acetylation of free hydroxyl groups, which could otherwise lower the yield of the desired condensation product. google.comgoogleapis.com However, the conditions used in these steps, if not carefully controlled, could potentially lead to the formation of other ester-related byproducts.

Rosuvastatin tert-butyl ester is not just a potential impurity but a crucial and intentionally synthesized intermediate in many manufacturing processes for Rosuvastatin Calcium. nbinno.comgoogle.com It serves as the direct precursor to the final API. wjpmr.com Various patented synthetic routes describe the coupling of a pyrimidine (B1678525) aldehyde or a related phosphonium (B103445) salt with a chiral side-chain fragment that already contains the t-butyl ester protected carboxylic acid. scirp.orggoogle.com After the main carbon skeleton is assembled, subsequent steps involve deprotection of other protecting groups (if present) and stereoselective reduction, all while the t-butyl ester remains intact. derpharmachemica.comgoogle.com The penultimate step is the hydrolysis of this ester to the carboxylate salt. nih.govgoogle.com Therefore, the purity of the isolated Rosuvastatin tert-butyl ester intermediate is paramount, as any impurities present at this stage can be carried through to the final product.

Degradation Pathways of Rosuvastatin Generating T-Butyl Ester Impurities

While primarily considered a process-related impurity from synthesis, the formation of ester impurities can also be linked to the degradation of Rosuvastatin itself, particularly under specific environmental conditions.

Rosuvastatin is known to be susceptible to degradation in acidic environments. researchgate.netnih.govsemanticscholar.org Under acidic conditions, the carboxylic acid group of Rosuvastatin can undergo intramolecular esterification with the C5-hydroxyl group to form Rosuvastatin lactone, a major degradation product. chemicalpapers.comresearchgate.net While this is the primary acid-catalyzed degradation pathway, the potential for intermolecular esterification exists if a suitable alcohol is present. Although the formation of the t-butyl ester specifically from the degradation of Rosuvastatin free acid is less commonly cited than its synthetic origin, forced degradation studies are essential to understand the drug's stability profile. nih.govijpsr.com Such studies expose the drug to stress conditions like heat, light, oxidation, and a range of pH values to identify all potential degradation products. nih.govresearchgate.net If tert-butanol (B103910) were present as a solvent residue or in the formulation, acid-catalyzed esterification could theoretically lead to the formation of the t-butyl ester impurity, though this is considered a minor pathway compared to synthetic origins.

Thermal Stress-Induced Ester Formation

Forced degradation studies on Rosuvastatin under thermal stress have been conducted to establish its stability profile. Generally, Rosuvastatin is found to be relatively stable under thermal stress conditions. nih.gov However, the specific formation of Rosuvastatin EP Impurity A T-Butyl Ester as a result of thermal degradation of either Rosuvastatin or its t-butyl ester intermediate is not prominently documented in scientific literature. The structure of Impurity A T-Butyl Ester, particularly the 2-hydroxy-2-methylpropyl group attached to the sulfonamide nitrogen, strongly indicates that its formation is not a simple thermal rearrangement or degradation. Instead, it is likely a process-related impurity arising from a synthetic side-reaction, potentially involving a solvent like acetone (B3395972) reacting with a key intermediate under thermal conditions during synthesis or work-up stages.

Oxidative Degradation Contributions to Impurity A T-Butyl Ester

The oxidative degradation of Rosuvastatin has been investigated and is known to produce several degradation products. rsc.orgresearchgate.net The primary product often identified under oxidative stress (e.g., using hydrogen peroxide) is the Rosuvastatin N-oxide, where an oxygen atom is added to one of the pyrimidine nitrogen atoms. rsc.org Other minor, more polar impurities have also been observed. nih.gov

Photolytic Degradation Influences

Rosuvastatin has been shown to be susceptible to degradation under photolytic conditions. nih.govnih.gov Exposure to light, particularly UV radiation, can lead to the formation of several photoproducts, including cyclic derivatives and lactones. nih.govnih.gov One study identified two cyclic epimeric compounds, reported as FP-B in the European Pharmacopoeia, which are formed through a radical-mediated photolytic mechanism. nih.gov

Despite the known photosensitivity of Rosuvastatin, there is no evidence in the available literature to suggest that this compound is formed through a photolytic degradation pathway. The structure of this impurity does not align with the types of rearrangements, cyclizations, or isomerizations typically observed during the photolysis of Rosuvastatin. nih.govnih.gov Its genesis is almost certainly tied to the synthetic route.

Stereochemical Considerations in the Formation of this compound

The stereochemistry of the heptenoate side chain is fundamental to the pharmacological activity of Rosuvastatin. The desired and therapeutically active form is the (3R, 5S) diastereomer. waters.com Since this compound shares the identical chiral side chain, the principles governing its stereochemical formation and control are the same as those for the Rosuvastatin molecule itself.

Diastereomeric Impurity Generation and Control

The two critical chiral centers at the C3 and C5 positions of the side chain are typically established during the synthesis. A key step that often determines the stereochemical purity is the reduction of a keto-ester intermediate to create the C5 hydroxyl group. google.com This reduction can lead to the formation of diastereomeric impurities, most notably the (3R, 5R) isomer. waters.comgoogle.com

The level of these diastereomeric impurities is controlled by the choice of reducing agents and reaction conditions. Stereoselective reduction methods are employed to maximize the formation of the desired (3R, 5S) configuration. google.com

Impurity NameStereochemistryTypical Point of FormationControl Strategy
Rosuvastatin (3R,5R)-Isomer3R, 5RReduction of the C5-keto group in the side chain intermediate. google.comUse of stereoselective reducing agents (e.g., diethylmethoxyborane (B30974) and sodium borohydride) and optimized reaction conditions (e.g., reverse addition at low temperatures). google.com
Rosuvastatin (3S,5R)-Isomer (Enantiomer)3S, 5RUse of an incorrect enantiomer of a chiral starting material or poor enantioselective control.Strict quality control of chiral precursors and use of highly enantioselective synthetic steps. waters.comresearchgate.net
Rosuvastatin (3S,5S)-Isomer3S, 5SPoor stereocontrol during synthesis. waters.comMulti-step stereocontrolled synthesis ensuring correct configuration at both C3 and C5. researchgate.net

Chiral Purity Maintenance During Synthesis

Key strategies for maintaining chiral purity include:

Use of High-Purity Chiral Building Blocks: The synthesis often employs a pre-formed chiral segment that will become the heptenoate side chain. Ensuring the enantiomeric purity of this starting material is the first critical step.

Stereocontrolled Reactions: Reactions that create new stereocenters must be highly selective. For instance, the Keck enantioselective allylation or Narasaka–Prasad reduction are methods used to install the correct stereochemistry with high fidelity. waters.comresearchgate.net

Purification of Intermediates: Diastereomeric impurities formed at intermediate stages can sometimes be removed through crystallization or chromatography, preventing their propagation to the final product. google.com

Analytical Monitoring: In-process monitoring using chiral chromatography (e.g., chiral HPLC) is essential to confirm the enantiomeric and diastereomeric purity at critical steps of the synthesis. waters.comresearchgate.net A diastereomeric ratio (d.r.) of 98.7:1.3 or higher is often targeted for the final product. waters.com

By applying these rigorous controls, the synthesis can yield Rosuvastatin t-butyl ester and, consequently, any process-related impurities like Impurity A T-Butyl Ester, with the correct and desired (3R, 5S) stereochemistry in the side chain.

Advanced Analytical Methodologies for Detection, Quantification, and Structural Characterization of Rosuvastatin Ep Impurity a T Butyl Ester

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of impurity profiling in the pharmaceutical industry. Its ability to separate complex mixtures into individual components allows for the precise quantification of known and unknown impurities. For Rosuvastatin (B1679574) and its related substances, several high-performance chromatographic techniques are employed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used analytical technique for the quality control of Rosuvastatin. researchgate.net The development of a stability-indicating RP-HPLC method is crucial for separating Rosuvastatin from its impurities, including Rosuvastatin EP Impurity A T-Butyl Ester.

Method development typically begins with the selection of a suitable stationary phase, most commonly a C18 column, which provides effective separation for the moderately polar Rosuvastatin and its related compounds. nifdc.org.cn The mobile phase composition is optimized to achieve the best resolution between the API and its impurities. A typical mobile phase consists of a mixture of an aqueous component (often a phosphate (B84403) buffer adjusted to an acidic pH) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nifdc.org.cn The acidic pH (e.g., pH 3.0) ensures that Rosuvastatin (pKa of 4.6) is in its non-ionized form, leading to better retention and peak shape. Detection is commonly performed using a UV detector, with the wavelength set around 242-247 nm, which is near the absorbance maximum for Rosuvastatin. nih.govamericanpharmaceuticalreview.com

Once developed, the method must be validated according to the International Conference on Harmonization (ICH) guidelines. Validation demonstrates that the analytical procedure is suitable for its intended purpose and involves assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. nifdc.org.cn Specificity is confirmed by demonstrating that the method can unequivocally assess the analyte in the presence of its potential impurities, degradation products, and placebo components. chromatographyonline.com

Table 1: Typical RP-HPLC Method Parameters for Rosuvastatin Impurity Analysis

Parameter Typical Condition Purpose
Column C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) Provides hydrophobic stationary phase for separation.
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) Elutes components based on polarity. Acidic pH controls ionization.
Elution Mode Isocratic or Gradient Isocratic uses constant mobile phase composition; gradient changes over time for complex separations.
Flow Rate 1.0 mL/min Controls the speed of the separation and retention times.
Detection UV at 243-247 nm Quantifies compounds based on their ultraviolet light absorbance.
Column Temp. Ambient or controlled (e.g., 40°C) Affects retention time and peak shape.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can operate at higher pressures, leading to dramatically improved resolution, higher sensitivity, and significantly shorter analysis times.

For the analysis of Rosuvastatin and its impurities, UHPLC methods offer a substantial advantage. A UHPLC method using an Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 µm) has been shown to achieve baseline separation of all organic-related substances listed in the European Pharmacopoeia monograph for Rosuvastatin tablets, including Impurity A, in under 15 minutes. selvita.com This is a marked improvement over older HPLC methods that could take 46 minutes or longer and may have issues with co-eluting peaks. selvita.com The mobile phase for such methods often involves a simple mixture of an organic solvent like methanol and water with an acidic additive like trifluoroacetic acid (TFA), which is compatible with mass spectrometry. The increased speed and resolution of UHPLC make it an ideal technique for high-throughput quality control and in-depth impurity profiling. selvita.com

During the synthesis of APIs like Rosuvastatin, various organic solvents are used. As these solvents have no therapeutic benefit and can be toxic, their levels in the final product must be strictly controlled according to ICH Q3C guidelines. selvita.com Gas Chromatography (GC) is the primary technique for the analysis of these volatile organic compounds, also known as residual solvents.

Due to the non-volatile nature of the API and excipients, a direct injection of the sample is often not feasible. Therefore, headspace sampling (HS-GC) is the most common sample introduction technique. selvita.com In this method, a sample is dissolved in a suitable high-boiling-point solvent (e.g., DMSO) in a sealed vial and heated. nih.gov This causes the volatile residual solvents to partition into the gas phase (headspace) above the sample. A portion of this gas is then injected into the GC system. chromatographyonline.com Separation is achieved on a capillary column (e.g., DB-624), and detection is typically performed using a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds. selvita.com A GC-Mass Spectrometry (GC-MS) detector can also be used for positive identification of the solvents. nih.gov

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase. pharmtech.com SFC is gaining significant traction in the pharmaceutical industry for both chiral and achiral separations, including impurity profiling. wisdomlib.org The technique bridges the gap between normal-phase LC and GC.

The primary advantages of SFC include higher speed, reduced analysis time, and lower consumption of organic solvents, making it a "greener" alternative to HPLC. pharmainventor.com The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates without sacrificing efficiency, leading to rapid separations. chromatographyonline.com For impurity isolation, preparative SFC is particularly advantageous because the CO2 can be easily evaporated post-collection, simplifying the recovery of the purified compound. While most stability-indicating methods for drugs like statins are RP-HPLC based, SFC serves as a complementary technique, especially for separating compounds that are difficult to resolve by reversed-phase methods or for rapid purification of impurity standards for characterization.

Table 2: General SFC Parameters for Pharmaceutical Impurity Analysis

Parameter Typical Condition Purpose
Column Chiral or Achiral (e.g., Polysaccharide-based, 2-EP) Stationary phase provides the basis for separation.
Mobile Phase Supercritical CO2 with a polar co-solvent (e.g., Methanol) The supercritical fluid acts as the primary eluent, modified by the co-solvent.
Elution Mode Isocratic or Gradient Gradient elution involves changing the percentage of the co-solvent.
Flow Rate 2.0 - 4.0 mL/min (analytical) Higher flow rates are possible due to low mobile phase viscosity.
Back Pressure 100 - 150 bar Maintains the CO2 in a supercritical state.
Column Temp. 35 - 45 °C Influences fluid density and separation selectivity.

Spectroscopic Techniques for Structural Elucidation

While chromatographic techniques can separate and quantify impurities, spectroscopic methods are required to determine their chemical structures. This is essential for understanding their formation pathways and potential toxicity.

Mass Spectrometry (MS), particularly when coupled with a liquid chromatography system (LC-MS), is the most powerful tool for the structural elucidation of non-volatile impurities like this compound. The initial MS analysis provides the accurate molecular weight of the impurity, which is a critical first step in its identification. For this compound (Molecular Formula: C29H42FN3O7S), the expected monoisotopic mass is 595.27. In positive ion electrospray ionization (ESI+), this would be observed as the protonated molecular ion [M+H]+ at m/z 596.28.

To gain deeper structural information, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the parent ion of interest (e.g., m/z 596.28) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern provides a fingerprint of the molecule's structure.

The fragmentation of the Rosuvastatin molecule itself typically involves losses of water, cleavage of the dihydroxy heptenoic acid side chain, and fragmentation of the pyrimidine (B1678525) core. For this compound, key fragmentation pathways would be expected to include:

Neutral loss of isobutylene (B52900) (56 Da) from the t-butyl ester group, a very common and characteristic fragmentation for such esters.

Loss of the entire t-butoxy group (73 Da) .

Cleavages along the heptenoate side chain , similar to those seen for Rosuvastatin.

Fragmentation of the sulfonamide group .

By analyzing this fragmentation pattern, comparing it to the known fragmentation of the parent Rosuvastatin molecule, and applying knowledge of mass spectral fragmentation rules, the structure of the impurity can be confidently confirmed.

Table 3: Hypothesized MS and MS/MS Data for this compound

Ion m/z (Expected) Description
[M+H]+ 596.28 Protonated molecular ion (Parent Ion)
[M+H - H2O]+ 578.27 Loss of a water molecule from the diol side chain.
[M+H - C4H8]+ 540.22 Neutral loss of isobutylene from the t-butyl ester.
[M+H - C4H9O]+ 523.21 Loss of the t-butoxy radical.
[M+H - C4H8 - H2O]+ 522.21 Sequential loss of isobutylene and water.

Method Development and Validation Principles for Impurity Analysis

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The limit of detection (LOD) and limit of quantitation (LOQ) are crucial performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For impurity profiling, it is essential that the analytical method possesses sufficient sensitivity to detect and quantify impurities at levels that are relevant to the safety and quality of the drug substance.

While specific LOD and LOQ values for this compound are not extensively published in publicly available literature, typical values for related Rosuvastatin impurities can be used as a scientific proxy to understand the expected sensitivity of a validated analytical method. For instance, a validated ultra-high-performance liquid chromatography (UHPLC) method for the estimation of Rosuvastatin and its impurities has reported a range of LOQ/LOD values for various impurities to be between 0.62/0.19 to 0.72/0.22 µg/mL. alignspharma.comresearchgate.net These values indicate a high degree of sensitivity, which is essential for the accurate monitoring of impurities that may be present at trace levels.

The determination of LOD and LOQ is typically performed based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. Alternatively, these values can be calculated from the standard deviation of the response and the slope of the calibration curve. The establishment of these limits is a critical step in method validation, ensuring that the analytical procedure is suitable for its intended purpose of quantifying low levels of this compound.

Illustrative LOD and LOQ Data for Rosuvastatin Impurities
ParameterTypical Range for Rosuvastatin Impurities (µg/mL)Basis of Determination
Limit of Detection (LOD)0.19 - 0.22Signal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ)0.62 - 0.72Signal-to-Noise Ratio of 10:1

Note: The data presented in this table is illustrative for a range of Rosuvastatin impurities and serves as a scientific proxy for this compound. alignspharma.comresearchgate.net

Robustness and Ruggedness

The robustness and ruggedness of an analytical method are measures of its capacity to remain unaffected by small, deliberate variations in method parameters and its reproducibility under different conditions, respectively. These parameters are vital for ensuring that a method is reliable and transferable between different laboratories and analysts.

Robustness is typically evaluated by introducing small variations in critical method parameters and observing the effect on the analytical results. For a high-performance liquid chromatography (HPLC) method used for the analysis of Rosuvastatin and its impurities, these parameters often include:

Flow rate of the mobile phase: A slight alteration (e.g., ±0.1 mL/min) should not significantly impact the resolution and quantification.

Column temperature: Varying the temperature by a few degrees (e.g., ±5°C) should demonstrate the method's stability.

Mobile phase composition: Minor changes in the solvent ratio (e.g., ±2%) are introduced to assess the method's resilience.

pH of the mobile phase buffer: If applicable, the pH is adjusted slightly to check for any significant changes in chromatographic behavior.

A study on the analysis of Rosuvastatin and its impurities demonstrated the robustness of an HPLC method by showing that slight variations in these parameters did not lead to significant changes in the chromatographic output, with system suitability parameters remaining within acceptable limits. researchgate.net

Ruggedness , on the other hand, is assessed by having the method performed by different analysts, on different instruments, and on different days. The goal is to demonstrate the reproducibility of the results under these varied conditions. The relative standard deviation (RSD) of the results obtained under these different conditions is calculated, and a low RSD value indicates good ruggedness. For the analysis of Rosuvastatin impurities, a validated method would be expected to show excellent inter-day and inter-analyst precision. researchgate.net

Typical Parameters Investigated in Robustness and Ruggedness Testing for Rosuvastatin Impurity Analysis
TestParameters VariedAcceptance Criteria (Typical)
Robustness Flow Rate (± 0.1 mL/min)System suitability parameters (e.g., resolution, tailing factor) remain within specified limits. Relative Standard Deviation (RSD) of results is not significantly affected.
Column Temperature (± 5°C)
Mobile Phase Composition (± 2%)
Mobile Phase pH (± 0.2 units)
Ruggedness Different AnalystsRSD of the results is within acceptable limits (e.g., < 2%).
Different Instruments
Different Days

Role of Reference Standards in Impurity Quantification and Control

Reference standards are highly purified compounds that are used as a benchmark for the identification and quantification of substances. pharmaceutical-technology.com In the context of pharmaceutical quality control, impurity reference standards are indispensable tools for ensuring the safety and efficacy of drug products. pharmaffiliates.compharmiweb.comhealthmanagement.org The use of a certified reference standard for this compound is fundamental for several critical functions.

Firstly, reference standards are essential for the identification of the impurity. By comparing the retention time of a peak in the chromatogram of a test sample with that of the certified reference standard, analysts can confirm the identity of the impurity.

Secondly, they are crucial for the quantification of the impurity. A calibration curve is constructed by analyzing a series of dilutions of the reference standard. The concentration of the impurity in the test sample is then determined by interpolating its response on this curve. The accuracy of the quantification is directly dependent on the purity and characterization of the reference standard. pharmiweb.com

Furthermore, reference standards are integral to method validation . They are used to assess various validation parameters, including specificity, linearity, accuracy, and precision, thereby demonstrating that the analytical method is fit for its intended purpose. synzeal.com

The control of impurities in pharmaceuticals is a regulatory requirement, with pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) setting limits for known and unknown impurities. pharmaceutical-technology.com These pharmacopeial standards provide the legal and scientific basis for ensuring the quality of medicines. pharmaffiliates.com The availability and use of well-characterized reference standards, such as those for Rosuvastatin impurities, enable pharmaceutical manufacturers to comply with these stringent regulatory requirements and ensure the consistency and quality of their products. synzeal.comnih.govsigmaaldrich.com

Strategies for Impurity Control and Quality Management of Rosuvastatin Ep Impurity a T Butyl Ester

Impurity Profiling as a Quality Control Tool

Impurity profiling is an essential component of quality control in pharmaceutical manufacturing. It involves the identification, quantification, and characterization of impurities present in the API. derpharmachemica.com For Rosuvastatin (B1679574) EP Impurity A T-Butyl Ester, a comprehensive impurity profile provides valuable information about the manufacturing process and potential degradation pathways.

Advanced analytical techniques are employed for accurate impurity profiling. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a commonly used method for the determination of rosuvastatin and its impurities. who.intunesp.br Ultra-High-Performance Liquid Chromatography (UHPLC) offers improved resolution, sensitivity, and faster analysis times, making it a powerful tool for separating and quantifying closely related impurities like Rosuvastatin EP Impurity A T-Butyl Ester. nih.govnih.gov Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides structural information for the definitive identification of impurities. rsc.orgnih.gov

Key aspects of impurity profiling include:

Method Development and Validation: Developing and validating sensitive and specific analytical methods is crucial for accurately detecting and quantifying this compound at very low levels. nih.gov

Reference Standards: The availability of well-characterized reference standards for this compound is necessary for accurate quantification and method validation. synzeal.comcleanchemlab.comsynthinkchemicals.comcleanchemlab.com

Routine Analysis: Regular impurity profiling of batches helps in monitoring the consistency of the manufacturing process and ensuring that the levels of this impurity remain within acceptable limits. waters.com

Process Optimization for Minimizing Impurity Formation

A robust and well-controlled manufacturing process is fundamental to minimizing the formation of this compound. derpharmachemica.com This involves a multi-faceted approach encompassing raw material control, reaction condition optimization, and effective purification techniques.

Raw Material Sourcing and Purity Assessment

The quality of starting materials and reagents directly impacts the impurity profile of the final API. Sourcing high-purity raw materials from qualified vendors is the first line of defense against introducing potential sources of impurities. Rigorous purity assessment of all incoming materials is essential to prevent the carryover of impurities that could participate in side reactions leading to the formation of this compound.

Reaction Condition Optimization to Suppress Side Reactions

The formation of this compound is often a result of specific side reactions occurring during the synthesis of Rosuvastatin. google.com Careful optimization of reaction parameters is critical to favor the desired reaction pathway and suppress the formation of this impurity.

Key parameters to optimize include:

Temperature: Controlling the reaction temperature is crucial, as higher temperatures can often lead to increased formation of byproducts. google.com

Reaction Time: Optimizing the reaction time ensures the completion of the desired reaction while minimizing the time for side reactions to occur.

Solvent System: The choice of solvent can significantly influence reaction kinetics and selectivity. A suitable solvent system can help to minimize the formation of impurities. googleapis.com

pH: For reactions involving acidic or basic conditions, precise pH control is essential to prevent unwanted side reactions.

Purification Techniques for Intermediate and Final API

Effective purification steps are necessary to remove any this compound that may have formed despite process optimization. google.com Crystallization is a common and effective method for purifying both intermediate compounds and the final Rosuvastatin API. google.com The choice of solvent and crystallization conditions can be optimized to selectively precipitate the desired product, leaving the impurity in the mother liquor.

Chromatographic purification techniques, such as column chromatography, can also be employed to separate the API from its impurities with high efficiency. researchgate.net

Forced Degradation Studies to Predict and Understand Impurity Generation

Forced degradation studies, also known as stress testing, are conducted to understand the degradation pathways of a drug substance and to identify potential degradation products that could form under various stress conditions. ijpsr.comnih.govresearchgate.netresearchgate.net These studies are a regulatory requirement and provide valuable insights into the intrinsic stability of the molecule. wisdomlib.org

By subjecting Rosuvastatin to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, it is possible to intentionally generate degradation products, including those structurally related to this compound. scispace.comscielo.brasianjpr.comresearchgate.net This helps in:

Identifying Potential Degradants: Understanding the types of impurities that can form under stress helps in developing analytical methods capable of detecting them. rsc.orgnih.gov

Elucidating Degradation Pathways: The information gathered from these studies helps in understanding the chemical mechanisms by which the drug degrades, which can inform process development and formulation design to enhance stability. mdpi.com

Developing Stability-Indicating Methods: The results of forced degradation studies are crucial for the development of stability-indicating analytical methods that can separate the API from all potential degradation products. nih.gov

Table 1: Typical Forced Degradation Conditions for Rosuvastatin

Stress Condition Typical Reagents and Conditions Potential Degradation Products
Acid Hydrolysis 0.1 M HCl, heat Lactone impurity, other acid-catalyzed degradation products scielo.br
Base Hydrolysis 0.1 M NaOH, heat Limited degradation typically observed scispace.com
Oxidation 3-30% H2O2, room temperature or heat N-oxide and other oxidative degradation products rsc.org
Thermal Degradation 60-105°C Various thermal degradants scielo.br

| Photodegradation | Exposure to UV and visible light | Photolytic degradation products nih.govgoogle.com |

Stability-Indicating Methods for Monitoring Impurity Levels

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation. nih.gov A key feature of a SIM is its ability to separate the API from its impurities and degradation products, ensuring that the analytical results are not affected by their presence. scispace.comscielo.brasianjpr.comresearchgate.net

For this compound, the development of a robust SIM is essential for monitoring its levels in both the API and the finished drug product during stability studies. synzeal.com This ensures that the product remains within its quality specifications throughout its shelf life.

Development of a stability-indicating method typically involves:

Method Optimization: Chromatographic conditions, such as the mobile phase composition, column type, and detection wavelength, are optimized to achieve adequate separation between Rosuvastatin, this compound, and other potential impurities. nih.gov

Method Validation: The method is rigorously validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. nih.gov

Application in Stability Studies: The validated SIM is then used to analyze samples from long-term and accelerated stability studies to monitor the levels of this compound over time. nih.gov

Table 2: Common Analytical Techniques for Stability-Indicating Methods

Analytical Technique Description
RP-HPLC Reversed-Phase High-Performance Liquid Chromatography is the most widely used technique for the separation and quantification of Rosuvastatin and its impurities. who.int
UPLC/UHPLC Ultra-Performance/High-Performance Liquid Chromatography offers higher resolution and sensitivity, allowing for better separation of closely related impurities in a shorter analysis time. scielo.brnih.gov

| LC-MS | Liquid Chromatography-Mass Spectrometry is used for the identification and structural elucidation of unknown impurities and degradation products. rsc.orgnih.gov |

Quality by Design (QbD) Principles in Impurity Control Strategy

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. nih.gov When applied to the control of this compound, the QbD framework helps in identifying and mitigating the risks associated with its formation, ensuring that the final active pharmaceutical ingredient (API) consistently meets the required quality standards.

The core elements of a QbD approach for controlling this specific impurity involve defining a Quality Target Product Profile (QTPP), identifying Critical Quality Attributes (CQAs), understanding the impact of Critical Process Parameters (CPPs) on these attributes, and establishing a robust control strategy.

Defining the Quality Target Product Profile (QTPP) for the Impurity

The initial step in the QbD process is to define the QTPP for Rosuvastatin, with a specific focus on the attributes related to impurities. For this compound, the QTPP would include the acceptable limit of this impurity in the final drug substance, as specified by regulatory bodies like the European Medicines Agency (EMA). This predefined objective guides the entire development and manufacturing process.

Identifying Critical Quality Attributes (CQAs)

Understanding Critical Process Parameters (CPPs)

A crucial aspect of QbD is to identify the Critical Process Parameters (CPPs) that have a significant impact on the CQAs. nih.gov For this compound, this involves a thorough understanding of the Rosuvastatin synthesis pathway to pinpoint the stages where this impurity is likely to be formed. The formation of this ester impurity could potentially be influenced by several factors during the manufacturing process. A risk assessment, such as a Failure Mode and Effects Analysis (FMEA), can be employed to prioritize the process parameters that require further investigation.

Table 1: Potential Critical Process Parameters (CPPs) and their Impact on this compound Formation

Potential Critical Process Parameter (CPP) Potential Impact on Impurity Formation Rationale
Temperature of ReactionHigher temperatures may accelerate side reactions leading to the formation of the t-butyl ester impurity.
pH of the Reaction MixtureThe pH can influence the reactivity of intermediates and the stability of the desired product versus impurity formation.
Quality of Raw MaterialsThe presence of specific impurities in starting materials or reagents could act as precursors to the formation of this compound.
Reaction TimeExtended reaction times might lead to the degradation of the product or the formation of by-products, including the specified impurity.
Choice of SolventThe polarity and reactivity of the solvent can affect reaction pathways and the solubility of reactants and impurities.
Rate of Reagent AdditionThe controlled addition of certain reagents can minimize localized concentration gradients that might favor impurity formation.

Design of Experiments (DoE) and Process Understanding

Table 2: Illustrative Design of Experiments (DoE) for Impurity Control

Experiment Run Temperature (°C) pH Reaction Time (hours) Impurity A T-Butyl Ester Level (%)
1207.040.08
2307.040.12
3208.040.10
4308.040.15
5207.060.11
6307.060.18
7208.060.14
8308.060.22

This is a simplified, illustrative table. A full DoE would involve a more complex design with center points and randomization.

Developing a Control Strategy

The knowledge gained from risk assessment and DoE studies forms the basis for a comprehensive control strategy. This strategy is designed to ensure that the process consistently operates within the established design space, thereby controlling the level of this compound in the final product.

The control strategy includes:

Raw Material Controls: Implementing stringent specifications for starting materials and reagents to minimize the introduction of precursors for the impurity.

Process Controls: Defining specific operating ranges for the identified CPPs (e.g., temperature, pH, reaction time) and implementing in-process controls (IPCs) to monitor these parameters during manufacturing.

Analytical Testing: Utilizing validated analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the accurate detection and quantification of this compound at various stages of the process and in the final API. ijrpr.comimpactfactor.org Process Analytical Technology (PAT) can also be employed for real-time monitoring of critical attributes.

Product Specification: Establishing a final product specification for Rosuvastatin that includes a defined acceptance criterion for this compound, in line with regulatory requirements.

By adopting a QbD approach, pharmaceutical manufacturers can move from a reactive to a proactive mode of quality management. This leads to a more robust and reliable manufacturing process, a deeper understanding of the factors influencing impurity formation, and ultimately, a safer and more effective Rosuvastatin product for patients.

Q & A

Q. What analytical methods are recommended for quantifying Rosuvastatin EP Impurity A T-Butyl Ester in drug substances?

The United States Pharmacopeia (USP) recommends reversed-phase HPLC with UV detection for impurity quantification. The mobile phase typically consists of a gradient system combining aqueous phosphate buffer and acetonitrile. Peaks are integrated using relative retention times (RRT), with impurities resolved at RRT ~0.5. For Rosuvastatin EP Impurity A, the acceptance criteria are ≤0.4% for individual impurities and ≤1.0% for total impurities . System suitability testing ensures resolution between the main compound and impurities, particularly critical for co-eluting peaks like lovastatin analogs .

Q. How are reference standards for this compound validated?

EP Impurity Reference Standards must comply with stringent identity, purity, and stability criteria. Validation includes:

  • Structural confirmation : LC-MS/MS and NMR (e.g., ¹H/¹³C) to verify molecular ions (e.g., m/z 551.67 for Rosuvastatin Isopentyl Ester) and stereochemistry .
  • Purity assessment : HPLC with photodiode array detection (PDA) to ensure ≥98% purity, with chromatographic conditions matching USP methods .
  • Stability studies : Accelerated degradation under heat, light, and humidity to confirm robustness .

Q. What are the key structural features distinguishing Rosuvastatin EP Impurity A from the parent compound?

this compound (CAS: 147098-20-2) differs from Rosuvastatin calcium in its esterification at the carboxylic acid group. The structure includes a tert-butyl ester moiety (C₄H₉O₂) instead of the calcium salt, confirmed by MS fragmentation patterns (m/z 551.67 → 434.5 after ester cleavage) and NMR shifts (δ 1.4 ppm for t-butyl protons) .

Advanced Research Questions

Q. How can co-eluting impurities be resolved during Rosuvastatin EP Impurity A analysis?

Co-elution challenges (e.g., with lactone derivatives) require method optimization:

  • Column chemistry : Use C18 columns with smaller particle sizes (e.g., 2.6 µm) to enhance resolution .
  • Gradient adjustment : Modify acetonitrile concentration (e.g., 40% → 70% over 25 min) to separate isomers like (3R,5R)- and (3S,5S)-esters .
  • MS detection : Employ high-resolution MS (HRMS) to differentiate isobaric impurities via exact mass (e.g., m/z 551.6723 vs. 551.6698) .

Q. What degradation pathways generate this compound?

The impurity forms via esterification during synthesis or hydrolysis under acidic conditions. Key pathways include:

  • Synthetic byproduct : Incomplete deprotection of the t-butyl ester during Rosuvastatin synthesis .
  • Storage degradation : Hydrolysis of the lactone form (e.g., Rosuvastatin lactone, CAS: 503610-43-3) in polar solvents, confirmed by LC-MS tracking of ester intermediates .

Q. How are elemental impurities (e.g., Pd, Ni) controlled in Rosuvastatin EP Impurity A synthesis?

USP Chapter ⟨232⟩ mandates ICP-MS analysis to quantify residual catalysts (e.g., Pd ≤10 ppm). Sample preparation involves microwave digestion with nitric acid, followed by collision-cell MS to suppress polyatomic interferences . Method validation includes spike recovery (85–115%) and repeatability (RSD ≤20%) .

Methodological Challenges and Solutions

Q. How to validate a stability-indicating method for Rosuvastatin EP Impurity A?

Follow ICH Q2(R1) guidelines:

  • Forced degradation : Expose the impurity to 0.1N HCl (70°C, 24 hr), 0.1N NaOH (25°C, 1 hr), and UV light (200 Wh/m²) to confirm method specificity .
  • Linearity : 5-point calibration (0.05–1.0% of analyte) with R² ≥0.998 .
  • LOQ/LOD : Signal-to-noise ratios ≥10 and ≥3, respectively, achieved by optimizing injection volume (e.g., 20 µL) .

Q. What advanced techniques are used for stereochemical characterization of Rosuvastatin impurities?

  • Chiral HPLC : Use Chiralpak AD-H columns with n-hexane/isopropanol (90:10) to resolve (3R,5R)- and (3S,5S)-diastereomers .
  • Circular Dichroism (CD) : Compare Cotton effects at 220–250 nm to confirm absolute configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.